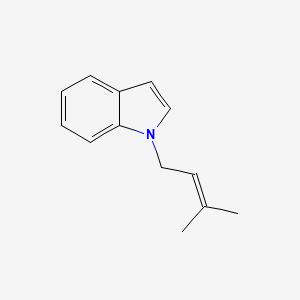
1H-Indole, 1-(3-methyl-2-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 1-(3-methyl-2-butenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
准备方法
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield .
化学反应分析
1H-Indole, 1-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1H-Indole, 1-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: It is used in studies related to cell signaling and metabolic pathways.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Indole, 1-(3-methyl-2-butenyl)- involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission and mood regulation .
相似化合物的比较
1H-Indole, 1-(3-methyl-2-butenyl)- can be compared with other indole derivatives such as:
1H-Indole, 3-methyl-: Known for its role in plant hormone synthesis.
1H-Indole, 2-carboxylic acid: Used in the synthesis of pharmaceuticals.
1H-Indole, 5-bromo-: Studied for its potential anticancer properties.
The uniqueness of 1H-Indole, 1-(3-methyl-2-butenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
50614-82-9 |
|---|---|
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC 名称 |
1-(3-methylbut-2-enyl)indole |
InChI |
InChI=1S/C13H15N/c1-11(2)7-9-14-10-8-12-5-3-4-6-13(12)14/h3-8,10H,9H2,1-2H3 |
InChI 键 |
ZOXTWOMKOBJEAA-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCN1C=CC2=CC=CC=C21)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



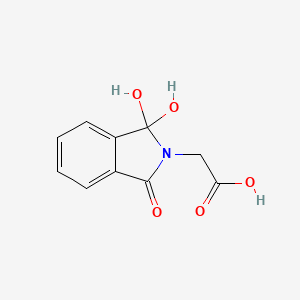

![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
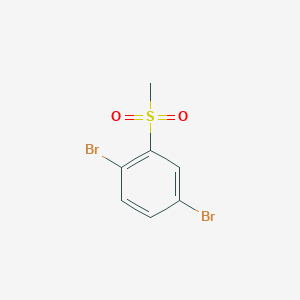

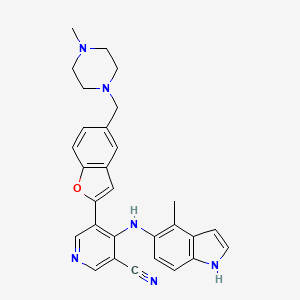
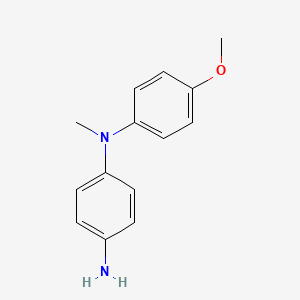

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)

![3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B13970744.png)
